molecular formula C14H13FN2O2 B1304860 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide CAS No. 886361-23-5

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide

Cat. No.: B1304860
CAS No.: 886361-23-5
M. Wt: 260.26 g/mol
InChI Key: JBMGTWZQHYDEAX-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Properties : Compounds related to 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide, such as benzimidazole derivatives with fluorobenzyl groups, have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities were particularly notable in hydrazide, oxadiazole, thiosemicarbazide, and triazole derivatives (Menteşe, Ülker, & Kahveci, 2015).

Antifungal and Antibacterial Efficacy

  • Antifungal and Antibacterial Properties : Derivatives of 4-fluorobenzoic acid hydrazide, closely related to the compound , have been synthesized and shown promising results as potential antimicrobial agents. They demonstrated effective antibacterial and antifungal activities against various strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Rollas, Gulerman, & Erdeniz, 2002).

Applications in Organic Chemistry

  • New Protecting Group for Alcohols : The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a variant of this compound, has been introduced as a novel protecting group for alcohols. This group is stable under oxidizing conditions and is compatible with certain deprotection methods (Crich, Li, & Shirai, 2009).

Environmental and Materials Science

  • Degradation of Fluoroaromatics : Research on the biodegradation of fluoroaromatic compounds, which include derivatives similar to this compound, has shown that these compounds can be completely degraded into CO2 and HF in an oxygen-independent enzymatic process. This process is crucial for the anoxic biodegradation of such compounds (Tiedt et al., 2016).

Mechanism of Action

The mechanism of action of “4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide” is not specified in the available literature. It’s used in proteomics research, suggesting it may interact with proteins or enzymes in some way .

Future Directions

The future directions of “4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide” are not specified in the available literature. Given its use in proteomics research, it may have potential applications in the study of protein function and structure .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGTWZQHYDEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382434
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-23-5
Record name 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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